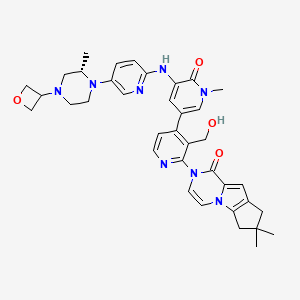

BTK inhibitor 20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H42N8O4 |

|---|---|

Molecular Weight |

662.8 g/mol |

IUPAC Name |

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridinyl]amino]-6-oxo-3-pyridinyl]-2-pyridinyl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,11-trien-9-one |

InChI |

InChI=1S/C37H42N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,11-14,17,19,23,27,46H,9-10,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1 |

InChI Key |

AHCYLQZSJZNAJF-QHCPKHFHSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 |

Canonical SMILES |

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of a Covalent BTK Inhibitor

Disclaimer: "BTK inhibitor 20" is a non-specific term. This guide will focus on the well-characterized, first-in-class covalent Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, as a representative example to explain the core mechanism of action. The principles discussed are broadly applicable to other covalent BTK inhibitors.

Executive Summary

Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in the B-cell antigen receptor (BCR) pathway, making it a key therapeutic target for various B-cell malignancies.[1][2][3] Covalent BTK inhibitors represent a class of targeted therapies that have revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][4] This document provides a detailed technical overview of the mechanism of action of covalent BTK inhibitors, using ibrutinib as the primary example. It covers the molecular interactions, downstream signaling consequences, quantitative measures of potency, and the experimental protocols used for characterization.

Core Mechanism of Action: Covalent Inhibition

The defining mechanism of action for this class of inhibitors is the formation of an irreversible covalent bond with a specific residue within the active site of the BTK enzyme.[1][4]

-

Target Site: These inhibitors target a non-catalytic cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK.[4][5][6]

-

Chemical Reaction: The inhibitor, which contains an electrophilic "warhead" such as an acrylamide group, acts as a Michael acceptor. It forms a stable covalent bond with the thiol group of Cys481.[1][7]

-

Irreversible Inhibition: This covalent modification permanently blocks the ATP-binding site, leading to sustained and irreversible inactivation of BTK's kinase activity.[1][4][5] This prevents BTK from phosphorylating its downstream substrates, thereby disrupting the entire B-cell receptor signaling cascade.[4][8]

Impact on B-Cell Receptor (BCR) Signaling Pathway

BTK is a crucial node in the BCR signaling pathway, which is essential for B-cell proliferation, survival, differentiation, and migration.[3][9][10][11] By inhibiting BTK, these drugs effectively shut down this pro-survival pathway in malignant B-cells.

The key steps impacted are:

-

BCR Activation: Upon antigen binding, the BCR complex activates Src-family kinases (e.g., LYN), which then phosphorylate and activate SYK.

-

BTK Recruitment and Activation: Activated SYK and PI3K signaling lead to the recruitment of BTK to the plasma membrane and its subsequent phosphorylation and full activation.[10]

-

Downstream Cascade: Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2).[12] This triggers a cascade involving calcium mobilization and activation of downstream pathways like NF-κB, ERK, and AKT, which are critical for B-cell survival and proliferation.[9][12]

-

Inhibitor-Induced Blockade: Covalent BTK inhibitors block the autophosphorylation and activation of BTK, preventing the phosphorylation of PLCγ2 and halting the entire downstream signaling cascade.[4][8] This leads to decreased B-cell activation, reduced proliferation, and ultimately, apoptosis (programmed cell death).[9]

Quantitative Data: Potency and Selectivity

The efficacy of a BTK inhibitor is determined by its potency (how little of the drug is needed) and selectivity (how specifically it binds to BTK versus other kinases).

Table 1: Biochemical and Cellular Potency of Representative Covalent BTK Inhibitors

| Inhibitor | BTK IC₅₀ (nM, biochemical) | BTK EC₅₀ (nM, cellular) | Reference(s) |

|---|---|---|---|

| Ibrutinib | 1.5 - 5.1 | 11 | [9][13] |

| Acalabrutinib | 3 - 5.1 | 8 | [13][14] |

| Zanubrutinib | 0.5 | < 10 |[13][15] |

IC₅₀ (Half-maximal inhibitory concentration): Concentration of inhibitor required to reduce enzyme activity by 50%. EC₅₀ (Half-maximal effective concentration): Concentration of inhibitor that provokes a response halfway between the baseline and maximum.

Table 2: Kinase Selectivity Profile

| Inhibitor | Off-Target Kinases Inhibited (at 1µM) | Notes | Reference(s) |

|---|---|---|---|

| Ibrutinib | EGFR, ITK, TEC, BLK, JAK3, etc. | First-generation, less selective.[14][16] | [14][16] |

| Acalabrutinib | Minimal off-target activity. Does not inhibit EGFR, ITK, or TEC.[14] | Second-generation, highly selective.[14] | [14][17] |

| Zanubrutinib | More selective than ibrutinib.[5] | Second-generation, designed for high selectivity and sustained BTK occupancy.[5][6] |[5][6] |

Experimental Protocols

Characterizing the mechanism of action of a BTK inhibitor involves a suite of biochemical and cellular assays.

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified BTK and calculate its IC₅₀ value.

Methodology:

-

Reagents: Recombinant BTK enzyme, kinase buffer, ATP, a suitable BTK substrate (e.g., poly(Glu,Tyr) peptide), the test inhibitor, and a detection reagent like ADP-Glo™.[18][19]

-

Procedure: a. Serially dilute the BTK inhibitor across a 96-well or 384-well plate. b. Add purified recombinant BTK enzyme to each well. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. Incubate at room temperature for a defined period (e.g., 60 minutes). d. Stop the reaction and deplete the remaining unconsumed ATP by adding ADP-Glo™ Reagent. e. Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. f. Measure luminescence using a plate reader. The signal is directly proportional to BTK activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Objective: To confirm that the inhibitor binds to BTK within a live cell environment and to determine its cellular potency.

Methodology:

-

Reagents: A human cell line (e.g., HEK293) engineered to express a BTK-NanoLuc® fusion protein, a fluorescent energy transfer probe that binds BTK, the test inhibitor.[20][21]

-

Procedure: a. Plate the engineered cells and treat them with a range of concentrations of the test inhibitor. b. Add the fluorescent probe to the cells. c. If the inhibitor is not bound to BTK, the fluorescent probe will bind, bringing it in close proximity to the NanoLuc® enzyme. This allows Bioluminescence Resonance Energy Transfer (BRET) to occur when a substrate is added. d. If the inhibitor is bound to BTK, it will compete with and displace the fluorescent probe, resulting in a loss of the BRET signal. e. Measure the BRET signal using a specialized plate reader.

-

Data Analysis: The decrease in the BRET signal is proportional to the amount of inhibitor bound to BTK. Plotting the BRET signal against inhibitor concentration allows for the calculation of cellular target engagement IC₅₀.

Objective: To measure the functional consequence of BTK inhibition by assessing the phosphorylation status of BTK and its downstream targets.

Methodology:

-

Cell Culture and Treatment: Culture a relevant B-cell line (e.g., Ramos) and treat with various concentrations of the BTK inhibitor for a specified time.

-

Stimulation and Lysis: Stimulate the B-cell receptor pathway (e.g., with anti-IgM) to induce BTK phosphorylation. Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF).

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Probe the membrane with a primary antibody specific for phosphorylated BTK (pBTK). c. Wash and then probe with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Add a chemiluminescent substrate and image the resulting signal. e. Re-probe the same membrane with an antibody for total BTK as a loading control.

-

Data Analysis: Quantify the band intensities for pBTK and total BTK. A potent inhibitor will show a dose-dependent decrease in the pBTK/total BTK ratio.

Logical Relationship: From Binding to Cellular Effect

The mechanism of action follows a clear cause-and-effect pathway, starting from the molecular interaction and culminating in a therapeutic cellular outcome.

Conclusion

Covalent BTK inhibitors function through a highly specific and potent mechanism involving the irreversible covalent modification of Cys481 in the BTK active site.[1][4][6] This action effectively abrogates the pro-survival B-cell receptor signaling pathway, leading to apoptosis in malignant B-cells.[8][9] The potency and selectivity of these inhibitors can be precisely quantified through a combination of biochemical and cellular assays, which are crucial for drug development and clinical application. Understanding this core mechanism is fundamental for researchers and drug development professionals working to refine existing therapies and discover novel agents targeting B-cell malignancies.

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. targetedonc.com [targetedonc.com]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Unveiling the reaction mechanism of covalent kinase inhibition by ibrutinib - American Chemical Society [acs.digitellinc.com]

- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 9. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. mdpi.com [mdpi.com]

- 14. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Indications for Bruton’s Tyrosine Kinase Inhibitors, beyond Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acalabrutinib - Wikipedia [en.wikipedia.org]

- 18. promega.com [promega.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]

Introduction to Bruton's Tyrosine Kinase (BTK) and Its Inhibitors

An In-depth Technical Guide to the Synthesis and Purification of BTK Inhibitors

This guide provides a comprehensive overview of the synthesis and purification of Bruton's tyrosine kinase (BTK) inhibitors, intended for researchers, scientists, and professionals in drug development. It covers the core synthetic strategies for key BTK inhibitors, details on purification methodologies, and the underlying signaling pathways.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell antigen receptor (BCR) signaling.[1][2] Activation of the BCR pathway is crucial for B-cell proliferation, differentiation, and survival.[2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3]

BTK inhibitors are small molecules designed to block the kinase activity of BTK, thereby interrupting the downstream signaling cascade.[4] These inhibitors are broadly classified based on their binding mechanism:

-

Covalent Irreversible Inhibitors : These inhibitors, which include first- and second-generation drugs, form a permanent covalent bond with a specific cysteine residue (Cys481) in the active site of BTK.[3][5]

-

Non-covalent (Reversible) Inhibitors : A newer class of inhibitors that bind to BTK through non-covalent interactions, offering the potential to overcome resistance mechanisms associated with the C481S mutation.[6][7]

Synthesis of Key BTK Inhibitors

The synthesis of BTK inhibitors involves multi-step chemical processes to construct their complex heterocyclic scaffolds. Below are outlines for the synthesis of prominent covalent inhibitors.

Ibrutinib (First-Generation)

Ibrutinib is a first-in-class, orally administered BTK inhibitor.[8] Its synthesis generally involves the coupling of a pyrazolo[3,4-d]pyrimidine core with a chiral piperidine fragment, followed by the introduction of the acryloyl group responsible for covalent binding.[9][10] A common route involves a Mitsunobu reaction to couple the core heterocycle with the protected chiral piperidine alcohol, followed by deprotection and acylation.[9][10]

Acalabrutinib (Second-Generation)

Acalabrutinib is a second-generation inhibitor designed for greater selectivity and potentially fewer off-target effects compared to ibrutinib.[4][11] Its synthesis involves the construction of a unique imidazo[1,5-a]pyrazin-8-amine core. A key step is the coupling of this core with a chiral pyrrolidine derivative.[12][13] Manufacturing processes have been optimized to be high-yielding and telescoped, minimizing the isolation of intermediates.[12][13]

Zanubrutinib (Second-Generation)

Zanubrutinib is another second-generation BTK inhibitor designed to maximize BTK occupancy and minimize off-target effects.[14] The synthesis of zanubrutinib involves the formation of a tetrahydropyrazolo[1,5-a]pyrimidine core.[14][15] The process often starts from a benzoic acid derivative, which undergoes a series of reactions to build the heterocyclic system.[14] Chiral resolution is a critical step to isolate the desired enantiomer.[14][16]

Purification of BTK Inhibitors

The purification of BTK inhibitors is critical to ensure high purity and remove process-related impurities and byproducts. Common techniques include:

-

Chromatography : Flash column chromatography is often used to separate the desired compound from reaction mixtures. High-performance liquid chromatography (HPLC) can be employed for final purification and analysis.

-

Crystallization : Crystallization is a powerful technique for purifying the final product and isolating specific polymorphic forms.[17] The choice of solvent is crucial for obtaining high purity and yield.

-

Extraction : Liquid-liquid extraction is used during the work-up of reaction mixtures to remove inorganic salts and other soluble impurities.[9]

-

Chiral Separation : For chiral inhibitors like ibrutinib and zanubrutinib, enantiomeric separation is a critical step. This can be achieved through chiral salt resolution or chiral chromatography.[14][16]

Data Presentation

Table 1: Synthesis Summary of Key BTK Inhibitors

| Inhibitor | Key Starting Materials / Intermediates | Key Reactions | Typical Yield | Final Purity | Reference(s) |

| Ibrutinib | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, (R)-3-hydroxypiperidine derivative | Mitsunobu reaction, Acylation | >70% (final acylation step) | >99.5% | [9][10] |

| Acalabrutinib | 2,3-Dichloropyrazine, (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid | Regioselective metalation, Cyclization, Amide coupling | High-yielding, telescoped process | High | [11][12][13] |

| Zanubrutinib | Benzoic acid derivative, Malononitrile, Chiral piperidine | Heterocycle formation, Chiral salt resolution, Acylation | 70% (from tartrate salt) | High | [14] |

Table 2: Comparative Characteristics of BTK Inhibitors

| Characteristic | Ibrutinib | Acalabrutinib | Zanubrutinib | Fenebrutinib (Non-covalent) |

| Binding Type | Covalent, Irreversible | Covalent, Irreversible | Covalent, Irreversible | Non-covalent, Reversible |

| Target Residue | Cys481 | Cys481 | Cys481 | Not applicable |

| BTK IC₅₀ | ~0.5 nM | ~3-5 nM | <0.5 nM | ~27 nM |

| Key Off-Targets | EGFR, TEC, ITK | Lower off-target activity | Lower off-target activity | Highly selective |

| Reference(s) | [18] | [4][11] | [14][18] | [5] |

Experimental Protocols

Protocol: Final Acylation Step in Ibrutinib Synthesis

This protocol describes the final step of reacting the piperidine intermediate with acryloyl chloride to form ibrutinib.[9]

-

Dissolution : Dissolve (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the solution and cool the mixture to 0°C in an ice bath.

-

Acylation : Slowly add acryloyl chloride (1.05-1.2 eq.) dropwise to the cooled solution while maintaining the temperature below 5°C.

-

Reaction Monitoring : Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ibrutinib product.

-

Purification : Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure ibrutinib.

Protocol: General Purification by Column Chromatography

-

Column Packing : Prepare a silica gel slurry in a non-polar solvent (e.g., heptane or hexane) and pack it into a glass column.

-

Sample Loading : Dissolve the crude BTK inhibitor in a minimal amount of the chromatography eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

-

Elution : Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The gradient is chosen based on the polarity of the compound and impurities.

-

Fraction Collection : Collect fractions of the eluate and monitor them by TLC to identify the fractions containing the pure product.

-

Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified BTK inhibitor.

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon BCR activation, SYK phosphorylates BTK, which in turn activates PLCγ2. This leads to the activation of downstream pathways like NF-κB, promoting B-cell survival and proliferation.[19][20] BTK inhibitors block this cascade at the level of BTK.

Caption: The BTK signaling pathway and the point of inhibition.

General Synthesis Workflow for a Covalent BTK Inhibitor

This workflow outlines the key stages in the development and manufacturing of a covalent BTK inhibitor, from initial building blocks to the final active pharmaceutical ingredient (API).

Caption: General workflow for BTK inhibitor synthesis.

Purification Workflow for a Crude BTK Inhibitor

The following diagram details a typical purification process designed to isolate the high-purity BTK inhibitor from the crude reaction mixture, addressing various types of impurities.

Caption: A typical purification workflow for BTK inhibitors.

References

- 1. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]

- 5. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 6. Discovery of new non-covalent reversible BTK inhibitors: Synthesis, in silico studies, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 10. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]

- 15. medkoo.com [medkoo.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. CN113214261A - Purification method of ibrutinib crystal form A - Google Patents [patents.google.com]

- 18. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Crystallography of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic studies of novel Bruton's Tyrosine Kinase (BTK) inhibitors. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the structural biology of BTK and its interaction with a new generation of inhibitors. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of the structure-based design of BTK inhibitors.

Introduction to BTK and Inhibitor Development

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and differentiation.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[1][2] Consequently, BTK has emerged as a critical therapeutic target.

The first-generation BTK inhibitor, ibrutinib, revolutionized the treatment of these conditions.[3] Ibrutinib is a covalent inhibitor that forms an irreversible bond with the cysteine 481 (C481) residue in the ATP-binding site of BTK.[3][4] However, the emergence of resistance, most commonly through the C481S mutation that prevents covalent binding, and off-target effects have driven the development of novel BTK inhibitors.[5][6]

Second and third-generation inhibitors have been designed to overcome these limitations. These include both covalent and non-covalent inhibitors with improved selectivity and efficacy against wild-type and mutant BTK.[7][8] X-ray crystallography has been an indispensable tool in this process, providing atomic-level insights into the binding modes of these inhibitors and guiding structure-based drug design efforts.[9][10]

Data Presentation: Quantitative Analysis of Novel BTK Inhibitors

The following tables summarize key quantitative data for a selection of novel covalent and non-covalent BTK inhibitors, providing a basis for comparison of their biochemical potency and crystallographic parameters.

Table 1: Biochemical Potency of Selected BTK Inhibitors

| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Citation(s) |

| Ibrutinib | Covalent | BTK | 0.5 | 4.8 | [4] |

| Acalabrutinib | Covalent | BTK | 5.1 | - | [11] |

| Zanubrutinib | Covalent | BTK | <1.0 | - | [12] |

| Tirabrutinib | Covalent | BTK | - | - | [13] |

| Fenebrutinib | Non-covalent | BTK | 1.4 | 0.91-3.4 | [4][13] |

| Rilzabrutinib | Reversible Covalent | BTK | 3.1 | - | [11] |

| Spebrutinib (CC-292) | Covalent | BTK | - | - | [13] |

| Compound 11 | Covalent | BTK | 0.39 | - | [7] |

| Compound 12 | Covalent | BTK | 21 | - | [7] |

| Compound 15b | Covalent | BTK | 4.2 | - | [7] |

| Compound 16 | Covalent | BTK | 27 | - | [7] |

| Compound 19 | Covalent | BTK | 29.9 | - | [7] |

| RN-486 | Non-covalent | BTK | 4 | - | [11] |

| CGI-1746 | Non-covalent | BTK | 1.9 | - | [7] |

Table 2: Crystallographic Data for BTK-Inhibitor Complexes

| PDB ID | Inhibitor | Resolution (Å) | R-Value Work | R-Value Free | Citation(s) |

| 5P9J | Ibrutinib | 1.55 | 0.182 | 0.211 | [5] |

| 8FF0 | Tirabrutinib | 2.60 | 0.241 | 0.267 | [14] |

| 6HRP | GDC-0853 | 1.12 | 0.174 | 0.192 | [15] |

| 8S9F | Dasatinib | 2.60 | 0.242 | 0.284 | [16] |

| 6TFP | Remibrutinib (LOU064) | 2.00 | 0.186 | 0.204 | |

| 5VFI | Fenebrutinib | 2.10 | 0.200 | 0.230 | [7] |

| 6J6M | Zanubrutinib | 1.85 | 0.180 | 0.210 | [7] |

Experimental Protocols: A Guide to BTK Crystallography

The following section outlines a synthesized, detailed methodology for the expression, purification, and crystallization of the BTK kinase domain for structural studies with novel inhibitors. This protocol is a composite of methods reported in the literature.[4][7]

Protein Expression and Purification

-

Construct Design: The kinase domain of murine BTK (residues 396-659) is commonly used for crystallographic studies. To stabilize the protein in an inactive conformation suitable for crystallization, a kinase-dead mutation (K430R) is often introduced.[4] The construct is typically cloned into a bacterial expression vector, such as pET28b, with a C-terminal 6xHis-tag for purification.[4]

-

Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3).[4] Cells are grown in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C to an OD600 of ~0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM, and the culture is incubated at a lower temperature, typically 18-20°C, for 16-20 hours.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.

-

Purification:

-

Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with the lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged BTK kinase domain is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (e.g., using a Superdex 75 or 200 column) to remove aggregates and other impurities. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

-

Protein Concentration and Storage: The purified protein is concentrated to 10-20 mg/mL using a centrifugal concentrator. The protein concentration is determined by measuring the absorbance at 280 nm. The purified protein can be flash-frozen in liquid nitrogen and stored at -80°C.

Crystallization of BTK-Inhibitor Complexes

Two primary methods are used to obtain crystals of BTK in complex with inhibitors: co-crystallization and crystal soaking.

-

Complex Formation: The purified BTK kinase domain is incubated with a 2-5 fold molar excess of the inhibitor for 1-2 hours on ice. The inhibitor is typically dissolved in a suitable solvent like DMSO.

-

Crystallization Screening: The BTK-inhibitor complex is then used for crystallization screening using various commercial screens and the hanging drop or sitting drop vapor diffusion method at 4°C or 20°C.

-

Optimization: Once initial crystal hits are identified, the crystallization conditions are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. A common crystallization condition for BTK is 20% PEG 3350, 0.1 M Bis-Tris propane pH 6.5, and 0.2 M sodium bromide.[4]

-

Apo-BTK Crystallization: Crystals of the BTK kinase domain without a bound inhibitor (apo) are first grown under optimized conditions.

-

Soaking: The apo-crystals are then transferred to a solution containing the inhibitor.[1] The inhibitor is typically dissolved in a cryoprotectant solution compatible with the crystallization condition to a final concentration of 1-10 mM. The soaking time can vary from a few minutes to several hours.

-

Cryo-protection: After soaking, the crystals are briefly transferred to a cryoprotectant solution (e.g., the mother liquor supplemented with 20-25% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

X-ray Data Collection and Processing

-

Data Collection: Diffraction data are collected from the cryo-cooled crystals at a synchrotron source.[16] A full dataset is collected by rotating the crystal in the X-ray beam.

-

Data Processing: The collected diffraction images are processed using software packages such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Structure Determination and Refinement: The structure is typically solved by molecular replacement using a previously determined BTK structure as a search model. The initial model is then refined against the experimental data using programs like PHENIX or REFMAC5, with manual model building in Coot.[9] The quality of the final model is assessed by parameters such as R-work and R-free.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

Caption: BTK's role in the B-cell receptor signaling cascade.

Experimental Workflows

The following diagram outlines the general experimental workflow for determining the crystal structure of a BTK-inhibitor complex.

Caption: Workflow for BTK-inhibitor complex crystallography.

Logical Relationships

The following diagram illustrates the relationship between different generations of BTK inhibitors and the evolution of their design to overcome resistance.

Caption: Evolution of BTK inhibitors to overcome clinical challenges.

Conclusion

The crystallographic study of novel BTK inhibitors remains a cornerstone of modern drug discovery. The detailed structural information obtained from these studies provides invaluable insights into the molecular basis of inhibitor potency, selectivity, and mechanisms of resistance. This guide has provided a consolidated resource of quantitative data, experimental methodologies, and visual aids to support the ongoing research and development of the next generation of BTK inhibitors. As our understanding of the structural dynamics of BTK continues to evolve, crystallography will undoubtedly play a central role in the design of safer and more effective therapies for patients with B-cell malignancies and autoimmune disorders.

References

- 1. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2003016338A9 - Crystal structure of the btk kinase domain - Google Patents [patents.google.com]

- 3. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states | eLife [elifesciences.org]

- 7. US20180072739A1 - Co-crystals of a bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]

- 8. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 9. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2021212253A1 - Ibrutinib gluconolactone co-crystal and preparation method therefor - Google Patents [patents.google.com]

- 11. WO2020234779A1 - Crystalline forms of a btk inhibitor - Google Patents [patents.google.com]

- 12. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2016160604A1 - Co-crystals of a bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]

- 14. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 15. Protein XRD Protocols - X-ray Diffraction Data Processing [sites.google.com]

- 16. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into BTK Inhibitor Target Engagement and Binding Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of Bruton's tyrosine kinase (BTK) inhibitor target engagement and binding kinetics. Understanding these parameters is paramount for the development of effective and selective BTK-targeting therapeutics. This document provides a comprehensive overview of the BTK signaling pathway, detailed experimental protocols for measuring target engagement, and a comparative analysis of the binding kinetics of key BTK inhibitors.

The BTK Signaling Pathway: A Central Regulator of B-Cell Function

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1] It is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors like NF-κB. This signaling cascade is essential for B-cell proliferation and survival.[1]

Below is a diagram illustrating the core components of the BTK signaling pathway.

Figure 1. Simplified BTK Signaling Pathway.

Comparative Binding Kinetics of BTK Inhibitors

The interaction between a BTK inhibitor and its target can be characterized by various kinetic parameters, which provide a more dynamic and physiologically relevant understanding of drug action than simple affinity measurements. These parameters include the association rate constant (k_on_), the dissociation rate constant (k_off_), and the resulting equilibrium dissociation constant (K_D_). For covalent inhibitors, the efficiency of covalent bond formation is often described by k_inact_/K_I_.

The following tables summarize the available quantitative data for key covalent and non-covalent BTK inhibitors.

Table 1: Covalent BTK Inhibitors - Binding Parameters

| Inhibitor | Target | IC₅₀ (nM) | k_inact_/K_I_ (M⁻¹s⁻¹) |

| Ibrutinib | BTK | 0.5 | - |

| Acalabrutinib | BTK | 5.1 | - |

| Zanubrutinib | BTK | 0.5 | - |

Note: Direct kinetic parameters (k_on_, k_off_) for covalent inhibitors are not as commonly reported as IC₅₀ and k_inact_/K_I_ values, which reflect the two-step process of initial binding and subsequent covalent modification.

Table 2: Non-Covalent BTK Inhibitor - Binding Kinetics

| Inhibitor | Target | k_on_ (10⁴ M⁻¹s⁻¹) | k_off_ (10⁻⁴ s⁻¹) | K_D_ (nM) | Residence Time (min) |

| Pirtobrutinib | BTK (wild-type) | 28 ± 1.2 | 8.1 ± 0.17 | 0.29 | 210 |

| Pirtobrutinib | BTK (C481S mutant) | 39 ± 0.96 | 13 ± 0.21 | 0.33 | 130 |

Experimental Protocols for Measuring Target Engagement

Several robust methods are available to quantify the engagement of BTK inhibitors with their target in both biochemical and cellular contexts. This section provides detailed methodologies for three widely used assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Experimental Workflow:

Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T cells overexpressing BTK) to an appropriate density.

-

Treat cells with the BTK inhibitor at various concentrations or with a vehicle control for a defined period (e.g., 1 hour) at 37°C.

-

-

Thermal Denaturation:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

-

-

Analysis of Soluble Fraction:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of soluble BTK in each sample using a suitable protein detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) for each temperature point.

-

Plot the percentage of soluble BTK as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that measures the binding of a test compound to a target protein by monitoring the displacement of a fluorescent tracer.

Experimental Workflow:

Figure 3. NanoBRET™ Target Engagement Assay Workflow.

Detailed Methodology:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293) with a plasmid encoding a fusion of BTK and NanoLuc® luciferase.

-

Seed the transfected cells into a multi-well assay plate.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of the test BTK inhibitor.

-

Add the inhibitor dilutions and a fixed concentration of a cell-permeable fluorescent tracer that binds to BTK to the cells.

-

-

Incubation and Signal Detection:

-

Incubate the plate for a period to allow the binding to reach equilibrium (e.g., 2 hours at 37°C).

-

Add the NanoBRET™ Nano-Glo® Substrate to the wells.

-

Measure the luminescence signal from the NanoLuc donor and the fluorescence signal from the tracer acceptor using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Occupancy Assay

TR-FRET assays are homogeneous (no-wash) assays that can be used to measure the occupancy of a target protein by a drug in cell lysates.

Experimental Workflow:

Figure 4. TR-FRET Occupancy Assay Workflow.

Detailed Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with the BTK inhibitor or vehicle control.

-

Lyse the cells using a specific lysis buffer to release the intracellular contents.

-

-

Assay Reaction:

-

In a multi-well plate, combine the cell lysate with a pair of antibodies targeting BTK.

-

One antibody is labeled with a long-lifetime donor fluorophore (e.g., Europium cryptate), and the other is labeled with an acceptor fluorophore (e.g., d2).

-

-

Incubation and Signal Detection:

-

Incubate the plate to allow the antibodies to bind to BTK.

-

Measure the time-resolved fluorescence at the emission wavelengths of both the donor and the acceptor using a compatible plate reader.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor signal / donor signal).

-

To determine occupancy, a competition assay format is often used where a labeled form of the inhibitor competes with the unlabeled inhibitor in the sample. The decrease in the TR-FRET signal is proportional to the occupancy of BTK by the unlabeled inhibitor.

-

Covalent vs. Non-Covalent Binding Kinetics: A Visual Representation

The binding kinetics of covalent and non-covalent inhibitors differ significantly. Covalent inhibitors form a stable, long-lasting bond with the target, while non-covalent inhibitors bind reversibly.

Figure 5. Comparison of Covalent and Non-Covalent Binding Kinetics.

Conclusion

A thorough understanding and precise measurement of BTK inhibitor target engagement and binding kinetics are indispensable for the successful development of novel therapeutics. The methodologies and comparative data presented in this guide offer a robust framework for researchers and drug developers to characterize and optimize their BTK inhibitor candidates. The choice of assay depends on the specific research question, with methods like CETSA providing a physiological context and BRET and FRET assays offering high-throughput capabilities. Ultimately, a multi-faceted approach, combining different experimental techniques, will provide the most comprehensive understanding of a BTK inhibitor's mechanism of action and its potential for clinical success.

References

Structure-Activity Relationship Studies of BTK Inhibitor 20: A Technical Guide

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a potent pyrrolopyrimidine-based Bruton's tyrosine kinase (BTK) inhibitor, referred to herein as Compound 20. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and optimization of novel kinase inhibitors.

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1] The development of both covalent and non-covalent inhibitors has been a major focus in medicinal chemistry.[2][3] This guide will focus on the SAR of a specific class of pyrrolopyrimidine derivatives, with Compound 20 highlighted as a lead candidate due to its high potency and favorable pharmacokinetic profile.[4]

Core Scaffold and Binding Mode

The pyrrolopyrimidine scaffold serves as the core structure for this series of BTK inhibitors. These inhibitors are designed to interact with the ATP-binding site of the BTK kinase domain. Key interactions typically involve hydrogen bonds with hinge region residues such as Met477 and Glu475.[5] For covalent inhibitors, an electrophilic warhead, often an acrylamide group, is incorporated to form a covalent bond with the Cys481 residue within the active site.[1][6] Non-covalent inhibitors, on the other hand, rely on optimized non-covalent interactions to achieve high affinity and selectivity.[7]

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative SAR data for a series of pyrrolopyrimidine and related heterocyclic BTK inhibitors. The data highlights the impact of various substitutions on the core scaffold on their inhibitory potency against BTK and cancer cell lines.

Table 1: SAR of Pyrrolopyrimidine Derivatives Against BTK and Cancer Cell Lines

| Compound | R1 Group | R2 Group | BTK IC50 (nM) | Ramos Cell IC50 (µM) | Raji Cell IC50 (µM) | Reference |

| Compound 20 | - | - | 0.7 | - | - | [4] |

| Compound 14 | C-3 substituted pyrazolo-pyrimidine | - | 7.95 | 8.91 | 1.80 | [8] |

| QL47 | Benzonaphthyridinone core | Acrylamide | 7 | - | - | [9] |

| Compound 18 (CHMFL-BTK-11) | Benzonaphthyridinone core | - | - | - | - | [10] |

| Compound 7o | Diphenylthiazole core | - | 61 (C481S mutant) | Potent | Potent | [11] |

| Compound 7m/7n | Diphenylthiazole core | - | - | ~1.47 (10x > Ibrutinib) | - | [11] |

| Compound 6b | Diphenylthiazole core | - | - | - | >13x > Ibrutinib | [11] |

| Compound 10j | N,9-diphenyl-9H-purin-2-amine | - | 0.4 | 7.75 | 12.6 | [12] |

| Ibrutinib (reference) | - | - | 0.3 | 14.69 | 15.99 | [11][12] |

| AVL-292 (reference) | - | - | 0.6 | - | - | [12] |

Note: A lower IC50 value indicates higher potency. Data is compiled from multiple sources for comparative purposes.

Key SAR Insights:

-

Pyrrolopyrimidine Core: Compound 20, a pyrrolopyrimidine derivative, demonstrates exceptional potency with a sub-nanomolar IC50 value against the BTK enzyme.[4]

-

C-3 Substitutions: Modifications at the C-3 position of the pyrazolo-pyrimidine scaffold, as seen in Compound 14, can yield potent inhibitors, though with reduced cellular potency compared to enzymatic inhibition.[8]

-

Alternative Scaffolds: Other heterocyclic systems like benzonaphthyridinone (QL47, Compound 18), diphenylthiazole (Compound 7o), and N,9-diphenyl-9H-purin-2-amine (Compound 10j) have also yielded highly potent BTK inhibitors, indicating that various scaffolds can effectively occupy the ATP-binding site.[9][10][11][12]

-

Covalent vs. Non-covalent: The strategy of incorporating a covalent warhead targeting Cys481 is a common approach to achieve high potency and irreversible inhibition.[9] However, potent non-covalent inhibitors have also been developed, which can be advantageous against resistance mutations at the Cys481 residue.[2]

-

Cellular Activity: A significant drop-off between enzymatic and cellular potency is often observed, highlighting the importance of optimizing physicochemical properties for cell permeability and target engagement in a cellular context.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. Below are outlines of key experimental protocols typically employed in the evaluation of BTK inhibitors.

3.1. BTK Kinase Assay (Biochemical Assay)

-

Objective: To determine the in vitro inhibitory activity of compounds against the isolated BTK enzyme.

-

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the BTK kinase domain.

-

Procedure:

-

Recombinant human BTK enzyme is incubated with the test compound at various concentrations in a kinase buffer.

-

ATP and a biotinylated peptide substrate are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped by the addition of EDTA.

-

A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

-

After incubation, the TR-FRET signal is measured. A decrease in signal indicates inhibition of BTK activity.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

3.2. Cellular Proliferation Assay (e.g., Ramos and Raji cells)

-

Objective: To assess the anti-proliferative effect of the inhibitors on B-cell lymphoma cell lines that are dependent on BCR signaling.[11][12]

-

Principle: Assays like the MTT or CellTiter-Glo assay are used to measure cell viability.

-

Procedure:

-

Ramos or Raji cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of the test compounds.

-

The plates are incubated for 72 hours.

-

A reagent such as MTT or CellTiter-Glo is added to the wells.

-

The absorbance or luminescence is measured, which correlates with the number of viable cells.

-

IC50 values are determined from the dose-response curves.

-

3.3. BTK Autophosphorylation Assay (Cell-based Target Engagement)

-

Objective: To confirm that the compound inhibits BTK activity within a cellular environment by measuring the autophosphorylation of BTK at Tyr223.[9]

-

Principle: Western blotting or an ELISA-based method is used to detect the level of phosphorylated BTK.

-

Procedure:

-

Cells (e.g., Ramos) are treated with the inhibitor for a specific duration.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phospho-BTK (Tyr223) and a total BTK antibody as a loading control.

-

A secondary antibody conjugated to a detection enzyme (e.g., HRP) is added.

-

The signal is detected using a chemiluminescent substrate.

-

The band intensities are quantified to determine the extent of inhibition.

-

Visualizations: Pathways and Workflows

4.1. BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.

Caption: Simplified BTK signaling pathway in B-cells.

4.2. SAR Study Experimental Workflow

The diagram below outlines a typical workflow for the structure-activity relationship studies of novel BTK inhibitors.

Caption: General workflow for BTK inhibitor SAR studies.

References

- 1. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling [mdpi.com]

- 7. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Selective Covalent BTK Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery and development of selective covalent inhibitors targeting Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. We will explore the mechanism of action, the evolution from first to second-generation inhibitors, key quantitative data, detailed experimental protocols, and the signaling pathways involved.

Introduction: The Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, essential for B-cell development, activation, and survival.[1][2][3] The B-cell receptor (BCR) signaling pathway, in which BTK is a key mediator, is crucial for normal B-cell function.[4][5] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active, providing survival and proliferation signals to the neoplastic cells.[4][6] This dependency makes BTK a prime therapeutic target.[3][5]

Upon antigen binding to the BCR, a signaling cascade is initiated by the kinases LYN and SYK.[4][7] BTK is subsequently activated through phosphorylation and proceeds to activate downstream pathways, including phospholipase Cγ2 (PLCγ2), leading to the activation of transcription factors like NF-κB, which are vital for cell survival and proliferation.[1][4][7]

The Advent of Covalent BTK Inhibitors

The therapeutic strategy behind covalent BTK inhibitors involves forming an irreversible bond with a specific cysteine residue within the kinase's ATP-binding pocket.

Mechanism of Action: First- and second-generation covalent inhibitors are designed to target Cysteine 481 (Cys481) in the ATP-binding domain of BTK.[4][6][7] These inhibitors typically feature an electrophilic "warhead," such as an acrylamide group, which forms a stable covalent bond with the thiol group of Cys481.[8][9] This irreversible binding permanently blocks the ATP-binding site, thus inactivating the kinase and shutting down the downstream BCR signaling cascade.[7][10]

The Selectivity Challenge with First-Generation Inhibitors: Ibrutinib, the first-in-class BTK inhibitor, demonstrated remarkable efficacy in treating B-cell malignancies.[1][7] However, its clinical use has been associated with off-target effects, such as bleeding and atrial fibrillation.[11][12][13] This is attributed to its "off-target" inhibition of other kinases with structurally similar cysteine residues, including EGFR, TEC, and SRC family kinases.[12][13]

Second-Generation Inhibitors: A Leap in Selectivity

To mitigate the adverse effects of ibrutinib, second-generation covalent inhibitors were developed with a primary focus on improving kinase selectivity. Acalabrutinib and zanubrutinib were designed to have higher specificity for BTK, thereby minimizing interactions with other kinases.[11] This enhanced selectivity is achieved by optimizing the non-covalent binding interactions of the inhibitor within the BTK active site, which increases the affinity for BTK relative to other kinases.[14] Consequently, these agents exhibit a more favorable safety profile while maintaining or even improving efficacy.[11][15]

Quantitative Data and Comparative Analysis

The following tables summarize the biochemical potency and selectivity of first- and second-generation covalent BTK inhibitors against BTK and key off-target kinases. Lower IC50 values indicate higher potency.

Table 1: Biochemical Potency (IC50) Against BTK

| Inhibitor | BTK IC50 (nM) |

| Ibrutinib | 0.5 - 5.3 |

| Acalabrutinib | 3 - 5 |

| Zanubrutinib | <1 - 2.5 |

(Data compiled from multiple sources indicating ranges of reported values in biochemical assays.)[11][16][17]

Table 2: Selectivity Profile (IC50 in nM) Against Off-Target Kinases

| Kinase | Ibrutinib | Acalabrutinib | Zanubrutinib |

| TEC | 78 | >1000 | 62 |

| ITK | 10.7 | 20.9 | 62.5 |

| EGFR | 5.6 | >1000 | >1000 |

| SRC | 20.3 | 474 | 291 |

| LCK | 22.1 | 31 | 100 |

(Data represents a compilation of reported values from various kinome profiling studies. Values can vary based on assay conditions.)[11][12][13]

Signaling Pathway and Discovery Workflow Visualizations

The following diagrams illustrate the BTK signaling cascade and a typical workflow for the discovery of covalent inhibitors.

Caption: The B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.

Caption: A generalized workflow for the discovery and development of selective covalent inhibitors.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used in the characterization of selective covalent BTK inhibitors.

6.1. Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

-

Materials:

-

Recombinant full-length human BTK enzyme.

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[3]

-

Substrate (e.g., poly(Glu, Tyr) peptide).[18]

-

ATP at a concentration near the Km for BTK.

-

Test compound serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well opaque plates.

-

Luminometer.

-

-

Protocol:

-

Prepare the kinase reaction mixture by adding kinase buffer, BTK enzyme, and the peptide substrate to each well of a 384-well plate.

-

Add 1 µl of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.[3]

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µl.

-

Incubate the plate at room temperature for a defined period (e.g., 40-60 minutes).[3][19]

-

Terminate the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]

-

Convert the generated ADP to ATP by adding 10 µl of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[3]

-

Measure the luminescence signal using a plate reader. The signal is proportional to the ADP produced and thus the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using a non-linear regression curve fit.

-

6.2. Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block BTK activity inside living cells by assessing the phosphorylation status of BTK at an activating residue (e.g., Tyr223).

-

Objective: To confirm cellular target engagement and determine the cellular potency (IC50) of an inhibitor.

-

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, TMD8).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Stimulating agent (e.g., anti-IgM antibody).

-

Test compound serially diluted in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

-

-

Protocol:

-

Plate the B-cell lymphoma cells in a multi-well plate and starve them in serum-free media if necessary.

-

Pre-treat the cells with serially diluted test compound or DMSO for 1-2 hours.

-

Stimulate the BCR pathway by adding anti-IgM antibody for a short period (e.g., 5-15 minutes) to induce BTK autophosphorylation.

-

Wash the cells with cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with the primary anti-phospho-BTK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-BTK antibody to serve as a loading control.

-

Quantify the band intensities. Normalize the phospho-BTK signal to the total-BTK signal and calculate the IC50 value.

-

6.3. Proteome-Wide Selectivity Profiling (Chemoproteomics)

This method uses activity-based protein profiling (ABPP) coupled with quantitative mass spectrometry to identify the direct targets of a covalent inhibitor across the entire proteome.[20][21][22]

-

Objective: To globally map the on-target and off-target interactions of a covalent BTK inhibitor in human cells.[21]

-

Materials:

-

Human cell line (e.g., cancer cell line expressing BTK).

-

Test compound (covalent inhibitor).

-

Lysis buffer.

-

Mass spectrometer (e.g., Orbitrap).

-

Proteomics data analysis software.

-

-

Protocol:

-

Treat intact human cells with varying concentrations of the covalent BTK inhibitor or vehicle control for a defined period.

-

Harvest and lyse the cells.

-

Denature, reduce, and alkylate the proteins in the lysate.

-

Digest the proteins into peptides using an enzyme like trypsin.

-

Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify peptides that have been modified by the covalent inhibitor. The mass of the inhibitor's warhead will be added to the cysteine-containing peptide of a target protein, causing a predictable mass shift that can be detected by the mass spectrometer.

-

Quantify the degree of modification at each identified cysteine site across the different inhibitor concentrations.

-

This dose-dependent analysis reveals the potency of the inhibitor for BTK (on-target) and for any other protein in the proteome (off-targets), thus generating a comprehensive selectivity profile.[23]

-

Conclusion and Future Directions

The development of selective covalent BTK inhibitors represents a significant advancement in targeted therapy for B-cell malignancies. By designing molecules with high specificity for BTK, second-generation inhibitors like acalabrutinib and zanubrutinib have successfully reduced the off-target effects associated with ibrutinib, leading to improved safety and tolerability. The methodologies outlined in this guide are central to the discovery and characterization of such inhibitors.

Future efforts in this field are focused on overcoming resistance mechanisms, such as mutations in the Cys481 residue, which abrogate the binding of covalent inhibitors.[4][6][24] This has led to the development of non-covalent, reversible BTK inhibitors (e.g., pirtobrutinib) that are effective against both wild-type and C481-mutated BTK.[4][6] The continued application of advanced biochemical, cellular, and proteomic techniques will be crucial in developing the next generation of BTK-targeted therapies with even greater precision and efficacy.

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. mdpi.com [mdpi.com]

- 5. onclive.com [onclive.com]

- 6. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. assets.ctfassets.net [assets.ctfassets.net]

- 11. clausiuspress.com [clausiuspress.com]

- 12. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacytimes.com [pharmacytimes.com]

- 16. emjreviews.com [emjreviews.com]

- 17. researchgate.net [researchgate.net]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 20. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. hematologyandoncology.net [hematologyandoncology.net]

A Technical Guide to the Design and Synthesis of Non-covalent BTK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the design, synthesis, and evaluation of non-covalent Bruton's tyrosine kinase (BTK) inhibitors, a promising class of therapeutics for B-cell malignancies and autoimmune diseases. It details the rationale for their development, key design strategies, and the experimental protocols necessary for their characterization.

Introduction: The Case for Non-covalent BTK Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target.[1][2][3] The first generation of BTK inhibitors, such as ibrutinib, form a covalent, irreversible bond with a cysteine residue (C481) in the ATP-binding site of the kinase.[4] While clinically successful, these covalent inhibitors face challenges, primarily acquired resistance through mutations at the C481 binding site.[5][6][7]

This has driven the development of non-covalent, reversible inhibitors. These agents inhibit BTK through mechanisms like hydrogen bonds and hydrophobic interactions, bypassing the need to bind to C481.[8][9] This approach not only overcomes C481-mediated resistance but can also lead to improved selectivity and safety profiles by reducing off-target effects.[1][8][10] Prominent non-covalent inhibitors like pirtobrutinib and fenebrutinib have demonstrated efficacy in patients who have failed covalent inhibitor therapy.[5][8]

The BTK Signaling Pathway

BTK is a central node in multiple signaling pathways that govern B-cell proliferation, differentiation, and survival.[2][11][12] Upon B-cell receptor (BCR) activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like phospholipase C-γ2 (PLCγ2).[2][3][12] This cascade ultimately activates transcription factors such as NF-κB, which are vital for B-cell function.[2][3] Non-covalent inhibitors block this pathway by preventing ATP from binding to BTK, thereby halting the phosphorylation cascade.

Design and Synthesis Strategies

The core principle behind non-covalent BTK inhibitor design is to achieve high potency and selectivity without relying on the C481 residue.

Design Principles

Successful design strategies focus on exploiting other interactions within the ATP-binding pocket:

-

Hydrogen Bonding: Forming hydrogen bonds with key residues such as K430, M477, and D539 is a common strategy.[8][13]

-

Hydrophobic Interactions: Utilizing hydrophobic pockets within the kinase domain to enhance binding affinity.

-

Structural Rigidity: Incorporating rigid scaffolds to minimize conformational entropy loss upon binding.

-

Selectivity: Designing molecules that fit the unique topology of the BTK active site compared to other kinases to minimize off-target effects.[14][15]

Synthesis Example: Pirtobrutinib

The synthesis of non-covalent BTK inhibitors involves multi-step chemical processes designed to achieve high purity and the correct stereochemistry.[16] A generalized synthetic scheme for pirtobrutinib, a prominent non-covalent inhibitor, involves the construction of a core pyrazole structure followed by amide coupling.

A representative synthesis involves:

-

Formation of a pyrazole intermediate via cyclization.

-

Coupling of this intermediate with a substituted benzoyl chloride.

-

Final amide formation to yield the pirtobrutinib molecule.

Detailed synthetic routes are often proprietary but can be found in patent literature and specialized chemical synthesis publications.[][18][19]

Quantitative Data of Key Inhibitors

The potency and selectivity of non-covalent BTK inhibitors are critical metrics for their development. The following table summarizes key data for selected compounds.

| Inhibitor | Type | BTK IC₅₀ (nM) | BTK C481S IC₅₀/Kd (nM) | Selectivity Profile |

| Pirtobrutinib (LOXO-305) | Non-covalent, Reversible | ~0.47 | ~0.42 | Highly selective; minimal off-target activity. |

| Fenebrutinib (GDC-0853) | Non-covalent, Reversible | 2.3[13] | 0.17 (Kd)[20] | Highly selective for BTK over other kinases (130-fold).[14][15] |

| Vecabrutinib (SNS-062) | Non-covalent, Reversible | 3[13] | Potent activity | Also targets ITK and TEC.[13] |

| Nemtabrutinib (ARQ-531) | Non-covalent, Reversible | ~0.85 | Potent activity | Inhibits other kinases including SRC family. |

| Ibrutinib | Covalent, Irreversible | ~0.5 | >1000 | Inhibits other kinases (e.g., EGFR, TEC, ITK). |

Note: IC₅₀ and Kd values can vary based on the specific assay conditions used.[21]

Experimental Protocols and Evaluation Workflow

A rigorous series of in vitro and in vivo assays is required to characterize a novel non-covalent BTK inhibitor.

Biochemical Kinase Assay Protocol

This assay directly measures the inhibitor's ability to block BTK's enzymatic activity.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant BTK.

-

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based assay that quantifies the amount of phosphorylated substrate or the amount of ATP consumed.[22][23]

-

Materials:

-

Kinase substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1).[25][26]

-

Assay buffer (e.g., HEPES, MgCl₂, DTT).[26]

-

Test inhibitor serially diluted in DMSO.

-

Detection reagents (e.g., Kinase-Glo® MAX, which measures remaining ATP).[25]

-

Microplate reader capable of detecting luminescence or TR-FRET.

-

Methodology:

-

Preparation: Add assay buffer, BTK enzyme, and the test inhibitor at various concentrations to the wells of a 384-well plate.[26] Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiation: Start the kinase reaction by adding a solution of ATP and the kinase substrate to each well.[26]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination & Detection: Stop the reaction and add the detection reagent. For luminescence assays, this reagent will react with the remaining ATP. The amount of light produced is inversely proportional to BTK activity.

-

Data Analysis: Measure the signal using a microplate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cell-Based BTK Phosphorylation Assay

This assay confirms that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

-

Objective: To measure the inhibition of BTK autophosphorylation (at Tyr223) or downstream substrate phosphorylation (e.g., PLCγ2) in a relevant cell line.

-

Principle: B-cell lines (e.g., TMD8, REC-1) are stimulated to activate the BCR pathway.[27][28] The level of phosphorylated BTK is then quantified, typically by Western Blot or flow cytometry.

-

Materials:

-

B-cell lymphoma cell line (e.g., TMD8).

-

Cell culture medium and supplements.

-

BCR stimulating agent (e.g., anti-IgM antibody).

-

Test inhibitor.

-

Lysis buffer.

-

Primary antibodies (anti-phospho-BTK, anti-total-BTK).

-

Secondary antibodies conjugated to HRP (for Western Blot) or a fluorophore (for flow cytometry).

-

-

Methodology:

-

Cell Treatment: Plate cells and treat with serial dilutions of the test inhibitor for 1-2 hours.

-

Stimulation: Add a BCR stimulating agent (e.g., anti-IgM) and incubate for a short period (e.g., 5-10 minutes) to induce BTK phosphorylation.

-

Cell Lysis: Harvest the cells and lyse them on ice to release cellular proteins.

-

Quantification (Western Blot):

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against phosphorylated BTK (pBTK).

-

Wash and probe with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total BTK as a loading control.

-

-

Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of pBTK to total BTK and plot the percentage of inhibition against inhibitor concentration to determine the cellular IC₅₀.

-

Conclusion

The development of non-covalent BTK inhibitors represents a significant advance in targeted therapy, offering a powerful strategy to overcome the limitations of first-generation covalent drugs.[8] By employing rational design principles that focus on reversible binding interactions, researchers can create highly potent and selective molecules. A systematic evaluation workflow, incorporating robust biochemical and cell-based assays, is essential for identifying promising clinical candidates. As our understanding of BTK biology and resistance mechanisms deepens, the design and synthesis of next-generation non-covalent inhibitors will continue to evolve, providing new hope for patients with B-cell malignancies and autoimmune disorders.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 4. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations (Journal Article) | OSTI.GOV [osti.gov]

- 7. Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fenebrutinib - Wikipedia [en.wikipedia.org]

- 15. Genentech’s Fenebrutinib Shows Unprecedented Positive Phase III Results as the Potential First and Only BTK Inhibitor in Both Relapsing and Primary Progressive Multiple Sclerosis | Morningstar [morningstar.com]